molecular formula C13H19N B1432620 3,3-Dimethyl-4-(o-tolyl)pyrrolidine CAS No. 1781518-36-2

3,3-Dimethyl-4-(o-tolyl)pyrrolidine

Cat. No. B1432620
M. Wt: 189.3 g/mol
InChI Key: UZEKADFJYXPSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-4-(o-tolyl)pyrrolidine is a chemical compound used in scientific research . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including 3,3-Dimethyl-4-(o-tolyl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings . For example, 3,3-Dimethyl-4-(o-tolyl)pyrrolidine can be synthesized by reducing tri-o-tolyl phosphine oxide or through a Grignard reaction with o-bromotoluene .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-4-(o-tolyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The pyrrolidine ring in 3,3-Dimethyl-4-(o-tolyl)pyrrolidine contributes to the molecule’s stereochemistry . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

  • Scientific Field: Drug Discovery

    • Application Summary : Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods of Application : The pyrrolidine ring and its derivatives are synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and spatial orientations of substituents can lead to different biological profiles of drug candidates .
    • Results or Outcomes : The use of pyrrolidine has led to the discovery of bioactive molecules with target selectivity . The structure–activity relationship (SAR) of the studied compounds has also been described .
  • Scientific Field: Synthesis of Biaryl Compounds

    • Application Summary : o-Tolyl benzonitrile (OTBN), a common building block for the synthesis of the sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan, can be synthesized using organometallic catalysts .
    • Methods of Application : The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .
    • Results or Outcomes : The use of Ni-catalysts could be an alternative to the expensive Pd-catalyst, as cost is a factor for bulk manufacturing of this building block .
  • Scientific Field: Antiviral Drug Development

    • Application Summary : Pyrrolidine derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as potential antiviral agents .
    • Methods of Application : These compounds are synthesized and then tested for their inhibitory activity against various viruses .
    • Results or Outcomes : For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
  • Scientific Field: Synthesis of Biologically Active Indole Derivatives

    • Application Summary : Indole derivatives, which can contain a pyrrolidine ring, have diverse biological activities and are used in the development of various drugs .
    • Methods of Application : These derivatives are synthesized and then tested for a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Results or Outcomes : Various indole derivatives have shown promising results in these tests, leading to their use in the development of new therapeutic agents .
  • Scientific Field: Antiviral Drug Development

    • Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which can contain a pyrrolidine ring, have been reported as potential antiviral agents .
    • Methods of Application : These compounds are synthesized and then tested for their inhibitory activity against various viruses .
    • Results or Outcomes : For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
  • Scientific Field: Synthesis of Biologically Active Indole Derivatives

    • Application Summary : Indole derivatives, which can contain a pyrrolidine ring, have diverse biological activities and are used in the development of various drugs .
    • Methods of Application : These derivatives are synthesized and then tested for a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Results or Outcomes : Various indole derivatives have shown promising results in these tests, leading to their use in the development of new therapeutic agents .

properties

IUPAC Name

3,3-dimethyl-4-(2-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-6-4-5-7-11(10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEKADFJYXPSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CNCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-4-(o-tolyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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